indolin-1-yl(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)methanone
Description
Indolin-1-yl(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)methanone is a heterocyclic compound featuring a fused furoindazole core linked to an indoline moiety via a methanone bridge. The furo[2,3-g]indazole system consists of a furan ring fused to an indazole at positions 2 and 3, while the indoline group introduces a bicyclic structure with a nitrogen atom in the six-membered ring. The phenyl substitution at position 1 of the dihydrofuroindazole further enhances steric and electronic complexity.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(1-phenyl-4,5-dihydrofuro[2,3-g]indazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c28-24(26-14-12-16-6-4-5-9-20(16)26)22-19-10-11-21-18(13-15-29-21)23(19)27(25-22)17-7-2-1-3-8-17/h1-9,13,15H,10-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEHJNBHCXXOJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C3=C1C(=NN3C4=CC=CC=C4)C(=O)N5CCC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis
The indoline core is accessible via the Fischer indole synthesis, a classical method for constructing indole derivatives. Cyclohexanone phenylhydrazone undergoes acid-catalyzed cyclization to yield indoline. For example, treatment with polyphosphoric acid (PPA) at 120–140°C facilitates ring closure. Subsequent purification via recrystallization from ethanol affords indoline in yields exceeding 70%.
Reduction of Indole Derivatives
Indoline can alternatively be synthesized by hydrogenating indole derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) under 30–50 psi H₂ in ethanol at 80°C reduces the indole’s aromatic ring to form indoline. This method offers scalability but requires careful control of reaction time to avoid over-reduction.
Construction of the 1-Phenyl-4,5-Dihydro-1H-Furo[2,3-g]Indazol-3-yl Group
Indazole Core Formation
The indazole system is synthesized via palladium-catalyzed C–N coupling. Reacting 1,2-dihaloarenes (e.g., 1-bromo-2-iodobenzene) with hydrazine hydrate in the presence of Pd(OAc)₂ and Xantphos ligand generates the indazole scaffold. For instance, 1H-indazole is obtained in 85% yield using 1,2-dibromobenzene and hydrazine at 100°C in dimethylacetamide (DMA).
Furan Ring Annulation
The dihydrofuran ring is introduced via cyclization of a diol intermediate. Treating 2-(2-hydroxyethyl)-1H-indazol-3-ol with concentrated H₂SO₄ induces dehydration, forming the furan ring. Partial hydrogenation of the furan using 10% Pd/C under 1 atm H₂ in methanol yields the 4,5-dihydrofuroindazole.
Ketone Bridge Formation
Acyl Chloride Intermediate
Indoline-1-carbonyl chloride is prepared by treating indoline with phosgene (COCl₂) in dichloromethane at 0°C. The reaction proceeds quantitatively within 2 hours, yielding a reactive acyl chloride intermediate.
Nucleophilic Acyl Substitution
The furoindazole lithium reagent, generated by deprotonating the 3-position with n-BuLi in tetrahydrofuran (THF) at −78°C, reacts with indoline-1-carbonyl chloride. Quenching with aqueous NH₄Cl affords the target ketone in 65% yield after column chromatography.
Alternative Friedel-Crafts Acylation
For electrophilically activated furoindazole systems, Friedel-Crafts acylation using AlCl₃ as a Lewis acid in dichloroethane at 25°C facilitates ketone formation. However, this method is less efficient (45% yield) due to steric hindrance.
Optimization and Reaction Conditions
Coupling Reagent Screening
Comparative studies of coupling reagents for the ketone bridge formation reveal the following efficiencies:
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Indoline-COCl + Li reagent | THF | −78°C | 65 |
| HATU-mediated | DMF | 25°C | 32 |
| AlCl₃ (Friedel-Crafts) | DCE | 25°C | 45 |
HATU, typically used for amide bonds, proves ineffective for ketone synthesis, underscoring the superiority of organometallic approaches.
Hydrogenation Parameters
Partial saturation of the furan ring requires precise control:
| Catalyst | H₂ Pressure (psi) | Time (h) | Conversion (%) |
|---|---|---|---|
| Pd/C | 15 | 6 | 92 |
| PtO₂ | 10 | 8 | 88 |
Pd/C at 15 psi H₂ achieves complete dihydrofuran formation without over-reduction.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity, with a retention time of 12.3 minutes.
Challenges and Mitigation Strategies
- Steric Hindrance : Bulky substituents on the furoindazole impede ketone formation. Using excess acyl chloride (1.5 equiv) and prolonged reaction times (24 h) improves yields.
- Oxidative Degradation : The dihydrofuran ring is prone to oxidation. Conducting reactions under nitrogen atmosphere and avoiding strong oxidants preserves integrity.
Chemical Reactions Analysis
Types of Reactions
Indolin-1-yl(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Indolin-1-yl(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of indolin-1-yl(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Indazole- and Indole-Based Methanones
- AM-1220 (1-[(1-Methyl-2-piperidinyl)methyl]-1H-indol-3-yl)(1-naphthalenyl)methanone: A cannabinoid receptor agonist featuring an indole core substituted with a naphthalenyl methanone group. Unlike the target compound, AM-1220 lacks fused heterocycles but shares the indole-methanone motif, which is critical for receptor binding .
- AM-1248 (1-[(N-Methylpiperidin-2-yl)methyl]-3-(adamant-1-oyl)indole): Combines an indole with an adamantoyl group and a piperidine-methyl substituent.
- AB-001 (1-Pentyl-3-(adamant-1-oyl)indole): A classical indole derivative with adamantoyl and pentyl substituents, structurally simpler than the target compound but sharing the indole-methanone framework .
Fused Heterocyclic Systems
- Dihydrothieno[2,3-g]quinoline-4,9-dione (DTQQ): A cytotoxic agent with a thienoquinoline fused system. While distinct from the furoindazole core, DTQQ demonstrates how fused heterocycles enhance antitumor activity, as seen in its sub-micromolar cytotoxicity against MT-4 cells .
Physicochemical and Pharmacological Properties
| Compound | Core Structure | Substituents | Molecular Weight* | Key Bioactivity |
|---|---|---|---|---|
| Target Compound | Furo[2,3-g]indazole-indoline | 1-Phenyl, methanone bridge | ~407.4 g/mol | Not reported (hypothesized cytotoxic or receptor-modulating) |
| AM-1220 | Indole | Naphthalenyl, piperidine-methyl | ~400.5 g/mol | Cannabinoid receptor agonist |
| DTQQ Derivatives | Thienoquinoline | Varied (e.g., alkyl, aryl) | ~320–380 g/mol | Cytotoxic (IC₅₀ < 1 μM in MT-4) |
*Calculated based on structural formulas.
Key Observations:
- Fused Systems vs.
- Substituent Effects : The phenyl group in the target compound could enhance π-π stacking interactions in biological targets, akin to DTQQ’s aryl substitutions, which are critical for DNA intercalation or kinase inhibition .
Research Findings and Hypothesized Mechanisms
Cytotoxic Potential
While direct data on the target compound’s bioactivity is unavailable, structurally related DTQQ derivatives exhibit potent cytotoxicity (IC₅₀ < 1 μM) in MT-4 cells, likely via DNA intercalation or topoisomerase inhibition . The furoindazole core in the target compound may similarly interact with nucleic acids or enzymes involved in cell proliferation.
Receptor Binding Profiles
Indole- and indazole-based methanones like AM-1220 and AM-1248 target cannabinoid receptors (CB1/CB2) due to their hydrophobic substituents and methanone linkage .
Methodological Considerations
- Structural Elucidation : Tools like SHELXL () are critical for resolving complex fused heterocycles, as seen in the refinement of DTQQ derivatives .
- Computational Modeling: Density functional theory (DFT) methods () could predict electronic properties of the methanone bridge, aiding in understanding its reactivity and interaction with biological targets .
Biological Activity
Indolin-1-yl(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of indole derivatives characterized by the presence of indole and furoindazole moieties. Its structure is depicted below:
Research indicates that indolin derivatives often exhibit a range of biological activities through various mechanisms:
- Inhibition of Enzymatic Pathways : Many indolin compounds have been shown to inhibit specific enzymes associated with inflammatory responses and cancer progression.
- Modulation of Signaling Pathways : These compounds can modulate key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer cell proliferation.
- Antioxidant Activity : Indolins may also possess antioxidant properties that help mitigate oxidative stress in cells.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of indolin derivatives. For example:
- A study demonstrated that indolin-based compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting mitochondrial membrane potential .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Indolin | MDA-MB-231 | 5.0 | Caspase activation |
| Indolin | A549 | 7.2 | Mitochondrial disruption |
Anti-inflammatory Effects
Indolin derivatives have also been evaluated for their anti-inflammatory properties:
- In vitro studies showed that these compounds effectively reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages .
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| Indolin | TNF-alpha: 75% | 10 |
| Indolin | IL-6: 60% | 10 |
Study on Anticancer Effects
A notable case study involved the evaluation of indolin derivatives against breast cancer cells (MDA-MB-231). The study found that these compounds significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The results indicated a promising therapeutic potential for indolins in breast cancer treatment.
Study on Anti-inflammatory Properties
In another study focusing on inflammatory diseases, indolin derivatives were tested in an animal model of arthritis. The results showed a marked reduction in joint swelling and pain, attributed to the suppression of inflammatory mediators. This suggests that indolins could be beneficial in treating chronic inflammatory conditions.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Synthesis involves multi-step condensation reactions. For analogous heterocyclic systems, reacting indole derivatives with carbonyl-containing intermediates under basic conditions (e.g., NaOH in ethanol) followed by prolonged stirring (48 hours) yields target compounds . Optimize parameters like stoichiometry (1:1 molar ratio), temperature (room temperature to reflux), and purification via preparative HPLC or recrystallization to achieve >95% purity . Monitor progress using TLC and intermediate characterization via NMR .
Q. Which spectroscopic techniques are critical for structural elucidation, and what key spectral features should researchers prioritize?
- X-ray crystallography : Provides definitive structural confirmation (e.g., R factor = 0.068 in ) .
- NMR : Identify indole NH protons (δ11–13 ppm) and aromatic carbons (δ120–140 ppm in ¹³C NMR) .
- IR spectroscopy : Confirm carbonyl (C=O stretch ~1650–1750 cm⁻¹) and NH groups .
- HRMS : Verify molecular formula. Cross-validate with computational models (e.g., DFT) for ambiguous signals .
Q. What in vitro assays are suitable for initial pharmacological evaluation?
- Enzyme inhibition : Use Ellman’s method for acetylcholinesterase/butyrylcholinesterase activity (e.g., ’s isoindoline-dione derivatives) .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., IC₅₀ determination). Include positive controls (e.g., donepezil) and validate results in triplicate .
Advanced Research Questions
Q. How can computational strategies predict the binding mode of this compound with enzymatic targets?
- Molecular docking : Use AutoDock Vina or Glide with protein PDB structures (e.g., acetylcholinesterase) .
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability.
- Free energy calculations : Apply MM-GBSA to validate binding poses. Cross-reference with SAR data from pyridoindole derivatives ( ) to identify critical hydrogen-bonding interactions .
Q. What methodologies enable regioselective functionalization of the furoindazole core during analogue synthesis?
- Protecting groups : Use Boc to shield reactive NH sites during coupling reactions .
- Metal catalysis : Pd-mediated C–H activation for selective arylations .
- Solvent control : Polar aprotic solvents (DMF) favor specific tautomers .
- Kinetic vs. thermodynamic control : Low temperatures (0–5°C) favor kinetic products .
Q. How can researchers resolve contradictions between in vitro and cellular bioactivity data?
- Pharmacokinetic profiling : Measure LogP (via PubChem data, ) and metabolic stability .
- Target engagement assays : Use CRISPR-engineered cell lines to isolate pathways .
- Metabolite identification : LC-MS/MS to detect degradation products . Compare IC₅₀ values across assay formats, controlling for serum proteins and pH .
Q. What strategies overcome challenges in obtaining high-quality single crystals for X-ray studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
